2-Butoxyethyl hexanoate
Description
2-Butoxyethyl hexanoate is an ester derived from hexanoic acid (C₆H₁₂O₂) and 2-butoxyethanol (ethylene glycol monobutyl ether). Its structure comprises a hexanoyl group esterified to the hydroxyl group of 2-butoxyethanol, yielding the formula C₁₂H₂₄O₃.
Properties
CAS No. |
5421-49-8 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-butoxyethyl hexanoate |
InChI |
InChI=1S/C12H24O3/c1-3-5-7-8-12(13)15-11-10-14-9-6-4-2/h3-11H2,1-2H3 |
InChI Key |
HAYKAPIQQMKKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCOCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxyethyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 2-butoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to speed up the process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. This method uses a solid acid catalyst and operates at temperatures ranging from 70 to 150°C. The water generated during the reaction is removed by azeotropic distillation, and the resulting ester is purified through rectification to recover unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl hexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanoic acid and 2-butoxyethanol.
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexanoic acid and 2-butoxyethanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-Butoxyethyl hexanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties
Mechanism of Action
The mechanism of action of 2-butoxyethyl hexanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release hexanoic acid and 2-butoxyethanol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a solvent, facilitating the dissolution and transport of other molecules .
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Weight : ~230–250 g/mol (lower than 2-butoxyethyl oleate, MW 382.62) .
- Density : Likely near 0.89–0.92 g/mL, similar to other glycol ether esters .
- Applications: Potential use as a plasticizer or solvent due to the bulky 2-butoxyethyl group, which reduces volatility compared to short-chain esters like ethyl hexanoate.
Comparison with Similar Compounds
Ethyl Hexanoate
- Formula : C₈H₁₆O₂; MW : 144.21 g/mol.
- Properties : Highly volatile (boiling point ~167°C), fruity aroma.
- Applications : Dominant flavor compound in alcoholic beverages (e.g., Luzhoulaojiao liquor, 2,221 mg/L) and fruits like strawberries and tamarillos .
- Key Difference: Ethyl hexanoate’s small ethyl group enhances volatility, making it ideal for fragrances, whereas 2-butoxyethyl hexanoate’s ether group likely increases solubility in nonpolar matrices, favoring industrial uses.
Allyl Hexanoate
Butyl 2-Ethylhexanoate
- Formula : C₁₂H₂₄O₂; MW : 200.32 g/mol.
- Properties: Branched alkyl chain (2-ethylhexanoate) lowers melting point and enhances thermal stability.
- Applications : Common in lubricants and coatings .
- Key Difference: The branched acid chain in butyl 2-ethylhexanoate improves fluidity, while this compound’s linear hexanoyl group may prioritize compatibility with polymers.
Vanillyl Hexanoate
- Formula : C₁₃H₁₈O₄; MW : 238.28 g/mol.
- Properties: Exhibits antioxidant activity (DPPH radical scavenging) due to the phenolic vanillyl group.
- Applications : Extends oxidative stability of oils (e.g., rapeseed oil induction time increased from 4.49 to 5.28 hours at 0.1% concentration) .
- Key Difference: Functional groups (phenolic vs. ether) dictate biological activity, with vanillyl hexanoate suited for food preservation and this compound for industrial applications.
2-Butoxyethyl Oleate
- Formula : C₂₄H₄₆O₃; MW : 382.62 g/mol.
- Properties : High molecular weight and density (0.89 g/mL) due to the C₁₈ oleate chain.
- Applications : Plasticizer in polymers .
- Key Difference: The hexanoate version’s shorter chain would reduce viscosity and improve solubility in polar solvents compared to oleate.
Data Table: Comparative Analysis of Hexanoate Esters
| Compound | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₂₄O₃ | ~230–250 (estimated) | >200 (estimated) | 0.89–0.92 | Plasticizers, solvents |
| Ethyl Hexanoate | C₈H₁₆O₂ | 144.21 | 167 | 0.87 | Flavors, fragrances |
| Allyl Hexanoate | C₉H₁₆O₂ | 156.22 | 185 | 0.89 | Perfumes, synthetic flavors |
| Butyl 2-Ethylhexanoate | C₁₂H₂₄O₂ | 200.32 | 245 | 0.86 | Lubricants, coatings |
| Vanillyl Hexanoate | C₁₃H₁₈O₄ | 238.28 | N/A | N/A | Antioxidants, food preservation |
| 2-Butoxyethyl Oleate | C₂₄H₄₆O₃ | 382.62 | 462.5 (predicted) | 0.89 | Polymer additives |
Research Findings and Trends
- Synthetic Methods: Esters like ethyl hexanoate are produced via acid-catalyzed esterification, while specialized derivatives (e.g., vanillyl hexanoate) require enzymatic synthesis for regioselectivity .
- Adsorption Behavior: Hexanoate esters exhibit affinity for anion-exchange resins, with adsorption efficiency influenced by chain length and substituents (e.g., 2-butoxyethyl’s ether group may reduce adsorption compared to linear alkyl esters) .
- Thermal Stability : Bulky groups (e.g., 2-butoxyethyl) enhance thermal resistance, as seen in 2-butoxyethyl oleate’s use in high-temperature polymer processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
